1-(3-Hydrazinylpropyl)-4-methylpiperazine
Overview
Description
“1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride” is a chemical compound with the molecular formula C6H15Cl3N4 . It’s a powder with a molecular weight of 249.57 .
Synthesis Analysis
There’s a paper that discusses the biological evaluation of a series of indole substituted hydrazides and hydrazines . It mentions a compound called "Hydrazine JL72 (3-(3-hydrazinylpropyl)-1H-indole)" .Molecular Structure Analysis
The InChI code for “1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride” is 1S/C6H12N4.3ClH/c7-9-2-1-4-10-5-3-8-6-10;;;/h3,5-6,9H,1-2,4,7H2;3*1H .Physical and Chemical Properties Analysis
“1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride” is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
1-(3-Hydrazinylpropyl)-4-methylpiperazine serves as an intermediate in the synthesis of various medicinal drugs. An efficient method for its isolation involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, optimizing the reagent ratio for desired outcomes. This process also results in the formation of various impurities, identified through GLC data, chromatography/mass spectrometry, and NMR analysis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Derivatization Agent in Analytical Chemistry
A derivative of this compound, namely 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine (Hy-PPZ), was synthesized for use as a derivatization agent in analytical chemistry. The structural confirmation of Hy-PPZ was achieved through various spectroscopic methods, and its reactivity with 4-methoxybenzaldehyde was studied, indicating potential applications in enhancing analytical methodologies (Men, 2015).
Pharmaceutical Synthesis
This compound and its derivatives have been utilized in the synthesis of pharmaceuticals. For instance, it played a key role in the in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor for the production of the cancer medication imatinib. This method provides a straightforward and scalable approach to synthesizing this key intermediate, demonstrating the compound's significance in medicinal chemistry (Koroleva et al., 2012).
Material Science
In material science, this compound has been implicated in the development of new materials. For instance, its interaction with aromatic carboxylic acids led to the formation of multi-component hydrogen-bonding organic salts. These salts exhibit novel supramolecular architectures, emphasizing the role of this compound in facilitating the development of materials with unique structural and potentially functional properties (Yu et al., 2015).
Mechanism of Action
The paper mentioned earlier discusses the multipotent inhibitory potency of a series of indole substituted hydrazides and hydrazines towards monoamine oxidase (MAO) A and B, semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1), and the cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)4-2-3-10-9/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUACHDKSCPQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331050 | |
Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62040-85-1 | |
Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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